molecular formula C9H6F3I2NO B12615046 N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide CAS No. 919771-65-6

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B12615046
CAS No.: 919771-65-6
M. Wt: 454.95 g/mol
InChI Key: NEPYCDKGIQWWMV-UHFFFAOYSA-N
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Description

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of iodine, methyl, and trifluoroacetamide groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide typically involves the iodination of a methylphenyl precursor followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with trifluoroacetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding iodinated phenyl derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenyl ketones, while reduction can produce deiodinated phenyl compounds. Substitution reactions can result in a variety of functionalized phenyl derivatives.

Scientific Research Applications

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and trifluoroacetamide group play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Diiodo-5-methylphenyl)acetamide
  • N-(2,4-Diiodo-5-methylphenyl)propionamide
  • N-(2,4-Diiodo-5-methylphenyl)butyramide

Uniqueness

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

919771-65-6

Molecular Formula

C9H6F3I2NO

Molecular Weight

454.95 g/mol

IUPAC Name

N-(2,4-diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H6F3I2NO/c1-4-2-7(6(14)3-5(4)13)15-8(16)9(10,11)12/h2-3H,1H3,(H,15,16)

InChI Key

NEPYCDKGIQWWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)I)NC(=O)C(F)(F)F

Origin of Product

United States

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